2'-Azido-2'-deoxyuridine-5'-triphosphate

Descripción

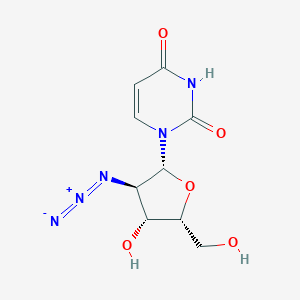

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKYOQQKHNMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949711 | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26929-65-7 | |

| Record name | 2'-Azido-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-azido-2'-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Structural Characteristics As a Nucleoside Analog

2'-Azido-2'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog. medchemexpress.com Structurally, it is a modification of the naturally occurring nucleoside, uridine (B1682114). The key distinction lies in the substitution at the 2' position of the ribose sugar moiety. In 2'-Azido-2'-deoxyuridine, the hydroxyl (-OH) group typically found at this position in uridine is replaced by an azido (B1232118) (-N₃) group. researchgate.net The uracil (B121893) base of the nucleoside remains unmodified. researchgate.net

This specific structural alteration imparts unique chemical properties to the molecule. The presence of the azido group modifies the sugar's conformation and its chemical reactivity. researchgate.net This makes 2'-Azido-2'-deoxyuridine a valuable tool for various biochemical applications. For instance, the azido group can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the labeling and detection of nucleic acids. medchemexpress.com Furthermore, its incorporation into DNA or RNA can affect the recognition by polymerases and influence the process of chain elongation, making it a useful probe for studying nucleic acid synthesis, structure, and function. researchgate.net

Table 1: Structural and Chemical Properties of 2'-Azido-2'-deoxyuridine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₅O₅ |

| Molecular Weight | 269.22 g/mol |

| CAS Number | 26929-65-7 |

| Appearance | White to off-white powder |

| Melting Point | 151 °C (decomposes) |

| Key Structural Feature | Azido (-N₃) group at the 2' position of the deoxyribose sugar |

Data sourced from multiple chemical suppliers and research articles.

Historical Development and Research Significance

Chemical Synthesis Approaches for 2'-Azido-2'-deoxyuridine

The chemical synthesis of 2'-azido-2'-deoxyuridine (N3dU) typically begins with a readily available starting material, such as uridine (B1682114) or 2,2'-anhydrouridine (B559692). One common approach involves the conversion of uridine into a more reactive intermediate.

A widely utilized method starts from 2,2'-anhydrouridine. nih.govuni-goettingen.de This precursor can be subjected to a ring-opening reaction with an azide (B81097) source. For instance, treatment of 2,2'-anhydrouridine with lithium azide (LiN₃) in a suitable solvent like N,N-dimethylformamide (DMF) facilitates the nucleophilic attack of the azide ion at the C2' position, leading to the formation of 2'-azido-2'-deoxyuridine. nih.gov Another variation of this method employs trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) in the presence of lithium fluoride (B91410) (LiF) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in DMF at elevated temperatures. nih.gov

Alternatively, synthesis can commence from uridine. This route often involves the formation of a 2,2'-anhydrouridine intermediate in situ or through a separate step. For example, uridine can be treated with a reagent like diphenyl carbonate in DMF to form the 2,2'-anhydronucleoside, which is then reacted with an azide source as described above.

The following table summarizes a representative synthetic route for 2'-azido-2'-deoxyuridine starting from 2,2'-anhydrouridine.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2,2'-Anhydrouridine | LiF, (CH₃)₃SiN₃, TMEDA, DMF, 110°C, 48 h | 2'-Azido-2'-deoxyuridine | 66 | nih.gov |

Preparation of Phosphorylated Analogs

The biological activity and utility of nucleoside analogs often depend on their conversion to the corresponding mono-, di-, and triphosphate forms. Several chemical and enzymatic methods have been developed for the phosphorylation of 2'-azido-2'-deoxyuridine. nih.govnih.gov

Monophosphate Derivatives

The synthesis of 2'-azido-2'-deoxyuridine-5'-monophosphate (N3dUMP) can be achieved through standard phosphorylation procedures. One common method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent. mdpi.comkuleuven.be This method allows for the selective phosphorylation of the 5'-hydroxyl group of the unprotected nucleoside.

Another approach involves the preparation of prodrugs of the monophosphate, which can improve cellular uptake. For example, a bis(pivaloyloxymethyl) (bis(POM)) prodrug of 2'-azido-2'-deoxyuridine-5'-monophosphate has been synthesized. nih.govacs.org This synthesis involved the reaction of the tributylstannyl salt of 2'-azido-2'-deoxyuridine monophosphate with iodomethyl pivalate. acs.org

Diphosphate Derivatives

The synthesis of 2'-azido-2'-deoxyuridine-5'-diphosphate (N3dUDP) has been accomplished through the conversion of the corresponding nucleoside. nih.govacs.org A key strategy involves the activation of the 5'-hydroxyl group, followed by displacement with a pyrophosphate salt. nih.govacs.org

In one reported synthesis, 2'-azido-2'-deoxyuridine is first converted to its 5'-O-tosyl derivative. nih.govacs.org This is achieved by reacting the nucleoside with p-toluenesulfonyl chloride in pyridine. The resulting 5'-O-tosyl-2'-azido-2'-deoxyuridine is then reacted with a salt of pyrophosphate, such as tris(tetrabutylammonium) hydrogen pyrophosphate, in an appropriate solvent to yield the desired 5'-diphosphate. nih.govacs.org

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | 3'-[(17)O]-2'-azido-2'-deoxyuridine | Tosyl chloride, pyridine | 5'-O-Tosyl-3'-[(17)O]-2'-azido-2'-deoxyuridine | nih.govacs.org |

| 2 | 5'-O-Tosyl-3'-[(17)O]-2'-azido-2'-deoxyuridine | Tris(tetrabutylammonium) hydrogen pyrophosphate | 3'-[(17)O]-2'-Azido-2'-deoxyuridine 5'-diphosphate | nih.govacs.org |

Triphosphate Derivatives

The synthesis of 2'-azido-2'-deoxyuridine-5'-triphosphate (N3dUTP) is crucial for its use in enzymatic incorporation into nucleic acids. The Ludwig-Eckstein method is a widely adopted "one-pot, three-step" procedure for the synthesis of nucleoside 5'-triphosphates and has been applied to 2'-azido-2'-deoxyuridine. mdpi.comsci-hub.sesoton.ac.ukmdpi.comnih.govresearchgate.net

This method involves the reaction of the nucleoside with a phosphitylating agent, typically 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, to form a reactive phosphite (B83602) intermediate at the 5'-hydroxyl position. mdpi.comresearchgate.net This intermediate is then reacted in the same pot with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate. nih.gov The final step is an in situ oxidation, usually with iodine, to generate the triphosphate. mdpi.com This method is advantageous as it often proceeds in good yields and can be performed without the need for protecting groups on the nucleobase. nih.gov

Site-Specific Incorporation into Oligonucleotides

The ability to incorporate modified nucleosides like 2'-azido-2'-deoxyuridine into specific positions within an oligonucleotide is essential for creating functional nucleic acid probes and therapeutic agents.

Oligoribonucleotide Synthesis with 2'-Azido Modifications

The site-specific incorporation of 2'-azido-2'-deoxyuridine into oligoribonucleotides is typically achieved using automated solid-phase synthesis. This requires the preparation of a suitable building block, which can be either a phosphodiester or a phosphoramidite (B1245037) derivative of the modified nucleoside.

A common strategy involves the synthesis of a 2'-azido-2'-deoxyuridine 3'-phosphodiester building block. nih.gov The synthesis starts with 2'-azido-2'-deoxyuridine, where the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. nih.gov The 3'-hydroxyl group is then phosphitylated using a reagent like 2-chlorophenyl phosphorodichloridate in the presence of triazole and triethylamine. nih.gov This phosphodiester building block can then be incorporated into a growing RNA chain using phosphotriester chemistry for a single coupling step, while the rest of the oligonucleotide is assembled using standard phosphoramidite chemistry. nih.gov

Alternatively, a phosphoramidite building block of 2'-azido-2'-deoxyuridine can be prepared. However, the reactivity of the azide group with the P(III) reagents used in standard phosphoramidite chemistry presents a challenge. acs.org To circumvent this, specialized synthetic strategies and deprotection conditions are employed. For deprotection of oligonucleotides containing 2'-azido groups, a two-step process is often used. First, the phosphate protecting groups are removed, for example, with a mixture of syn-2-pyridine aldoxime and tetramethylguanidine. This is followed by standard deprotection conditions using methylamine (B109427) in ethanol/water and then tetra-n-butylammonium fluoride (TBAF) to remove other protecting groups. nih.gov

The following table outlines the general steps for synthesizing a 2'-azido-2'-deoxyuridine 3'-phosphodiester building block.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2'-Azido-2'-deoxyuridine | 4,4'-Dimethoxytriphenylmethyl chloride (DMT-Cl), pyridine | 5'-O-DMT-2'-azido-2'-deoxyuridine | 69 | nih.gov |

| 2 | 5'-O-DMT-2'-azido-2'-deoxyuridine | N-methylimidazole, 2-chlorophenyl phosphorodichloridate, 1,2,4-triazole, Et₃N, THF | 2'-Azido-2'-deoxyuridine 3'-phosphodiester building block | 86 | nih.gov |

Oligodeoxyribonucleotide Synthesis with 2'-Azido Modifications

The site-specific incorporation of 2'-azido-2'-deoxyuridine into oligodeoxyribonucleotides (ODNs) presents a unique set of challenges due to the reactivity of the azido group, which can be incompatible with standard phosphoramidite chemistry conditions. nih.govacs.org Researchers have developed several strategies to overcome these issues, primarily involving either the direct incorporation of a modified phosphoramidite or a post-synthetic modification approach.

One major strategy involves the synthesis of a specialized 2'-azido-modified phosphodiester or phosphoramidite building block that can be incorporated during solid-phase synthesis. nih.govacs.org For the synthesis of modified RNA, which follows similar principles, strand assembly is conducted using standard automated solid-phase synthesis with protected nucleoside phosphoramidites. nih.govacs.org The process is paused at the desired modification site after the detritylation step, which frees the terminal 5'-hydroxyl group. nih.govacs.org The 2'-azido-modified building block is then coupled manually. acs.org This manual coupling of phosphodiester building blocks can be achieved by activation with reagents such as 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), achieving coupling yields greater than 95%. nih.govacs.org After manual coupling and a capping step, automated strand elongation continues with standard phosphoramidite chemistry. nih.govacs.org

An alternative to direct incorporation is the post-synthetic modification method. In this approach, a precursor nucleoside, such as a 2-fluoro or 8-bromo derivative, is incorporated into the oligonucleotide chain using standard phosphoramidite chemistry. nih.govresearchgate.net After the full oligonucleotide is assembled, the precursor is converted to the corresponding azido derivative. nih.govresearchgate.net For example, oligonucleotides containing 2-fluoro-2'-deoxyinosine can be treated with lithium azide in dimethylformamide (DMF) to yield the 2-azido derivative. nih.govresearchgate.net Deprotection of oligonucleotides carrying these azido groups is then carefully performed, often with concentrated ammonia (B1221849) at room temperature to preserve the integrity of the modification. nih.govresearchgate.net

Enzymatic synthesis offers another pathway for creating DNA modified with azido-functionalized nucleosides. acs.org This method utilizes modified 2'-deoxyribonucleoside triphosphates (dNTPs) as substrates for DNA polymerases. acs.org For instance, novel 2'-deoxyuridine (B118206) triphosphates carrying an azide group attached to the nucleobase have been synthesized and can completely replace natural thymidine (B127349) in primer extension and polymerase chain reaction (PCR) using specific polymerases like Pyrococcus woesei DNA polymerase. acs.org

The 2'-azido group serves not only as a modification itself but also as a versatile precursor for other functionalities. The azido group can be reduced to a 2'-amino group, which can then be coupled with other molecules. nih.gov For example, 2'-azido-2'-deoxyuridine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 2'-amino-2'-deoxyuridine, which is then used to synthesize more complex derivatives for incorporation into oligonucleotides. nih.gov

| Strategy | Key Building Block / Precursor | Key Reagents & Conditions | Description |

|---|---|---|---|

| Direct Incorporation | 2'-azido-2'-deoxynucleoside 3'-phosphodiester | Manual coupling with MSNT activator during solid-phase synthesis. nih.govacs.org | Standard synthesis is paused for manual insertion of the azido-modified unit. nih.govacs.org |

| Post-Synthetic Modification | 2-fluoro-2'-deoxyinosine phosphoramidite | Incorporation via standard synthesis, followed by treatment with lithium azide in DMF. nih.govresearchgate.net | An azido precursor is incorporated into the chain and converted to the azide after synthesis is complete. nih.govresearchgate.net |

| Enzymatic Synthesis | Azide-modified 2'-deoxyuridine triphosphate | Primer extension or PCR with a suitable DNA polymerase (e.g., Pyrococcus woesei). acs.org | A modified dNTP is used as a substrate for enzymatic polymerization. acs.org |

Synthesis of Modified Dinucleoside and Higher-Order Analogs

The synthesis of dinucleoside and higher-order analogs containing 2'-azido-2'-deoxyuridine often leverages the specific and high-yielding nature of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), commonly known as "click chemistry". exlibrisgroup.comresearchgate.netresearchgate.net This reaction forms a stable and unnatural 1,2,3-triazole linkage, effectively connecting two or more nucleoside units. exlibrisgroup.comresearchgate.netresearchgate.net

A general and straightforward method involves reacting a nucleoside bearing an azide group with another nucleoside that has been functionalized with a terminal alkyne. exlibrisgroup.comresearchgate.net For example, dimers have been successfully synthesized by reacting a 5'-azido-nucleoside derivative with a propargylated 2'-deoxyuridine. exlibrisgroup.comresearchgate.net The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate, and is performed in a solvent mixture such as THF-H₂O. researchgate.net This approach allows for the modular construction of diverse dimers by varying the azide and alkyne-containing nucleoside components. researchgate.net

The synthesis of the necessary precursors, such as 5'-azido-2',5'-dideoxyuridine, is well-established. researchgate.net It can be achieved from a starting nucleoside via a two-step process involving tosylation of the 5'-hydroxyl group with tosyl chloride (TsCl) in pyridine, followed by nucleophilic substitution with sodium azide (NaN₃) in a solvent like DMF at an elevated temperature. researchgate.net

While click chemistry is a dominant strategy, other methods for creating higher-order analogs exist. Dicarboxylic acids of varying lengths have been used as linkers to create mimics of nucleoside triphosphates. tandfonline.com In this approach, dicarboxylic acids like glutaric acid or adipic acid are esterified to the 5'-position of nucleosides such as thymidine or 5-(2-thienyl)-2''-deoxyuridine to create molecules where two carboxylate functions are separated by a defined distance, structurally mimicking the phosphate chain. tandfonline.com

| Azide Component | Alkyne Component | Catalyst System | Linkage Formed |

|---|---|---|---|

| 5'-Azido-nucleoside derivatives exlibrisgroup.comresearchgate.net | Propargylated 2'-deoxyuridine exlibrisgroup.comresearchgate.net | CuSO₄ and Sodium Ascorbate in THF-H₂O. researchgate.net | 1,2,3-Triazole exlibrisgroup.comresearchgate.net |

| 3'-Azido-nucleosides researchgate.net | 5'-O-propargyl-nucleosides researchgate.net | Copper(I)-catalyzed Huisgen azide–alkyne cycloaddition. researchgate.net | 1,2,3-Triazole researchgate.net |

Applications in Bioorthogonal Chemistry and Molecular Probing

Utilization in Azide-Alkyne Cycloaddition (Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding. The azide-alkyne cycloaddition is a cornerstone of click chemistry, and 2'-Azido-2'-deoxyuridine is a key player in its application to nucleic acid research. wiley.comtcichemicals.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used bioconjugation technique. nih.gov In this reaction, the azido (B1232118) group of 2'-Azido-2'-deoxyuridine reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. acs.orgmedchemexpress.commedchemexpress.com This method allows for the attachment of various molecules, such as fluorophores or affinity tags, to nucleic acids that have incorporated 2'-Azido-2'-deoxyuridine. wiley.comchemimpex.com The reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying biological macromolecules. nih.govplos.org Researchers have successfully used CuAAC to label DNA and RNA in cells to study processes like DNA replication and to functionalize oligonucleotides for therapeutic and diagnostic purposes. rsc.orgmdpi.combiosynth.com

| Feature | Description | References |

|---|---|---|

| Reactants | 2'-Azido-2'-deoxyuridine (azide source) and an alkyne-modified molecule. | medchemexpress.commedchemexpress.com |

| Catalyst | Copper(I) ions, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | nih.govnih.gov |

| Product | A stable 1,4-disubstituted triazole linkage. | mdpi.com |

| Reaction Conditions | Typically performed in aqueous buffers at or near physiological pH. | plos.org |

| Applications | Labeling DNA and RNA with fluorophores, biotin, and other probes for imaging and affinity purification. | wiley.comchemimpex.combiosynth.com |

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. acs.orgrsc.org This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with the azide (B81097) group of 2'-Azido-2'-deoxyuridine without the need for a metal catalyst. medchemexpress.commedchemexpress.com The relief of ring strain drives the reaction forward, allowing for efficient labeling in living systems. acs.orgacs.org SPAAC has been instrumental in the development of methods for real-time imaging of nucleic acid synthesis and localization in live cells. rsc.orgnih.gov For instance, 5-(azidomethyl)-2′-deoxyuridine (AmdU), a related and more stable azido-nucleoside, has been shown to be effective for robustly labeling cellular DNA via SPAAC. rsc.org

| Characteristic | CuAAC | SPAAC | References |

|---|---|---|---|

| Catalyst | Copper(I) | None (strain-promoted) | acs.orgrsc.org |

| Alkyne Reactant | Terminal alkyne | Cyclooctyne (strained) | medchemexpress.commedchemexpress.com |

| Biocompatibility | Potential cytotoxicity due to copper. | Generally considered more biocompatible for live-cell applications. | nih.govrsc.org |

| Reaction Rate | Generally faster than uncatalyzed reactions. | Can be very fast, depending on the cyclooctyne used. | rsc.orgmdpi.com |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

Development of Spectroscopic Probes for Biomolecular Dynamics

The unique properties of the azido group in 2'-Azido-2'-deoxyuridine also make it an excellent spectroscopic probe for studying the structure and dynamics of nucleic acids.

The azide asymmetric stretch vibration in 2'-Azido-2'-deoxyuridine gives rise to a strong and sharp absorption band in a region of the infrared spectrum that is largely free from interference from other biological molecules. nih.govnih.gov This makes it a sensitive probe for changes in the local environment of the nucleic acid. nih.gov Two-dimensional infrared (2D IR) spectroscopy of 2'-Azido-2'-deoxyuridine has been used to study the dynamics of hydrogen bonding between the nucleic acid and surrounding water molecules. nih.govnih.gov The frequency-frequency correlation time, a measure of how quickly the local environment changes, was found to be significantly different in water compared to a non-protic solvent, highlighting the sensitivity of the azido probe to solvent interactions. nih.gov

| Property | Value/Observation | Solvent | References |

|---|---|---|---|

| Absorption Frequency (N₃ stretch) | ~2224 cm⁻¹ | Water | nih.gov |

| Extinction Coefficient | 1160 ± 150 M⁻¹cm⁻¹ | Water | nih.gov |

| Bandwidth (FWHM) | 22 cm⁻¹ | Water | nih.gov |

| Frequency-Frequency Correlation Time | 1.5 ps | Water | nih.govnih.gov |

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. The incorporation of 2'-Azido-2'-deoxyuridine into nucleic acids influences their conformation, and these changes can be monitored by NMR. oup.com Studies have shown that the electronegativity of the 2'-substituent has a significant impact on the sugar pucker, a key determinant of nucleic acid conformation. oup.com In the case of 2'-Azido-2'-deoxyuridine, the azido group favors a C3'-endo ribose conformation, which is characteristic of A-form DNA and RNA. acs.orgnih.gov Detailed NMR analysis, including the measurement of proton-proton coupling constants and chemical shifts, provides valuable insights into the conformational equilibria of modified nucleic acids. oup.comnih.gov

Infrared (IR) Spectroscopy for Nucleic Acid Probing

Cellular Imaging and Labeling Strategies

A primary application of 2'-Azido-2'-deoxyuridine and related azido-nucleosides is the metabolic labeling of DNA for cellular imaging. chemimpex.com When introduced to cells, these nucleoside analogs can be incorporated into newly synthesized DNA during replication. nih.gov The incorporated azide then serves as a handle for subsequent fluorescent labeling via click chemistry. chemimpex.comnih.gov This strategy allows for the visualization of proliferating cells and the study of DNA synthesis with high spatial and temporal resolution. biosynth.compnas.org For example, after incorporation of an azido-nucleoside, a fluorescently tagged alkyne can be introduced, which will specifically react with the azide-modified DNA, allowing for its detection by microscopy. nih.gov This approach has proven to be a robust and versatile method for tracking DNA in living organisms. chemimpex.comrsc.org

Detection of Nascent DNA Synthesis in Cellular Systems

The detection of newly synthesized, or nascent, DNA is fundamental to studying cell proliferation, DNA replication, and DNA repair. A powerful strategy for this involves the metabolic incorporation of modified nucleosides that act as chemical reporters.

It has been demonstrated that 2'-azide-modified nucleosides, after being taken up by cells and phosphorylated by kinases, can be incorporated into nascent DNA and RNA by polymerases. wiley.com This incorporation introduces an azide handle into the newly synthesized nucleic acids.

However, for the specific and robust detection of nascent DNA synthesis, research has largely focused on deoxyuridine analogs where the azide modification is on the nucleobase, particularly at the C5 position. nih.govrsc.org This is due to factors including substrate specificity for DNA polymerases and the chemical stability of the analog. A key compound in this class is 5-(azidomethyl)-2'-deoxyuridine (AmdU) . lumiprobe.com AmdU is structurally similar to thymidine (B127349) and is readily incorporated into nascent DNA by cellular polymerases. lumiprobe.comlunanano.ca This compound has proven to be a stable and effective tool for metabolic labeling. nih.gov In contrast, a related compound, 5-azido-2'-deoxyuridine (AdU) , was found to be chemically unstable in aqueous solutions, exhibiting a half-life of only four hours, which limits its utility and results in little to no detectable labeling of cellular DNA. nih.govscite.ai

The general principle involves incubating cells with the azide-modified nucleoside, which is incorporated into the DNA of proliferating cells during the S phase of the cell cycle. The subsequent detection of this incorporated azide provides a map of DNA synthesis activity.

| Compound | Modification Position | Application in Nascent DNA Detection | Reference |

| 2'-Azido-2'-deoxyuridine (AzdU) | 2' position of the sugar | Can be incorporated into nascent DNA and RNA. wiley.com | wiley.com |

| 5-(azidomethyl)-2'-deoxyuridine (AmdU) | 5 position of the base (via methyl) | Stable and gives robust labeling of cellular DNA. nih.govlumiprobe.com | nih.govlumiprobe.com |

| 5-azido-2'-deoxyuridine (AdU) | 5 position of the base | Poor stability in water, leading to minimal DNA labeling. nih.gov | nih.gov |

Applications in Visualizing Intracellular Processes

Once an azide-modified nucleoside like AmdU is incorporated into the DNA, the azide group serves as a target for visualization using click chemistry. This allows researchers to visualize the precise locations of DNA synthesis within the cell. nih.gov The two primary forms of click chemistry used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov

In the CuAAC method, a reporter molecule—typically a fluorescent dye—is attached to a terminal alkyne. thermofisher.com In the presence of a copper(I) catalyst, the alkyne and the azide group on the DNA undergo a cycloaddition reaction, forming a stable triazole linkage that covalently attaches the fluorescent dye to the newly synthesized DNA. nih.govpnas.org This method is highly efficient but the cytotoxicity of the copper catalyst can limit its application in live cells. rsc.org

The SPAAC method provides a copper-free alternative that is more suitable for live-cell imaging. lumiprobe.com This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DIBO or DBCO), conjugated to a fluorescent probe. nih.gov The ring strain of the cyclooctyne allows it to react spontaneously with azides without the need for a toxic catalyst. lumiprobe.com By adding a fluorescently tagged cyclooctyne to cells that have incorporated an azide-modified nucleoside, researchers can visualize nascent DNA in living cells and even whole organisms with high specificity. nih.govlumiprobe.com

These visualization techniques enable detailed studies of intracellular processes, such as the spatial and temporal dynamics of DNA replication within the nucleus. For example, researchers can identify active replication sites, known as replication foci, and track their progression through the S phase of the cell cycle. biologists.com

| Click Reaction Type | Key Reagents | Principle | Suitability | Reference |

| CuAAC | Azide, Terminal Alkyne, Copper(I) Catalyst | Copper-catalyzed reaction forms a stable triazole linkage between the azide-labeled DNA and an alkyne-labeled fluorescent probe. | Primarily for fixed cells due to copper toxicity. | thermofisher.compnas.org |

| SPAAC | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | The ring strain of the cyclooctyne drives a catalyst-free reaction with the azide-labeled DNA. | Ideal for live-cell and in vivo imaging. | nih.govlumiprobe.comnih.gov |

Investigations into Nucleic Acid Structure, Function, and Interactions

Conformational Analysis of 2'-Azido-Modified Nucleic Acids

X-ray crystallographic and spectroscopic studies have demonstrated that the presence of an electronegative 2'-azido group strongly favors the C3'-endo conformation for the sugar ring. acs.orgnih.gov This conformational preference is attributed to the stereoelectronic effects of the bulky and electronegative azide (B81097) substituent, which helps to lock the ribose into an A-form-like geometry. nih.govrsc.org This is a significant finding, as it indicates that incorporating 2'-Azido-2'-deoxyuridine into a nucleic acid strand can pre-organize that strand into an A-form helical structure. acs.org

The hydration shell surrounding a nucleic acid duplex, particularly in the minor groove, plays a crucial role in stabilizing the structure. nih.govnih.gov In standard B-DNA, a well-ordered "spine of hydration" consists of a network of water molecules that form bridging hydrogen bonds. lsbu.ac.uk

The incorporation of 2'-azido-modified nucleosides alters this hydration pattern. acs.orgnih.gov X-ray crystallography has revealed that the 2'-azido group is accommodated within the minor groove of the helix. acs.org In this position, the larger azido (B1232118) group displaces a water molecule from the primary hydration shell, leading to a slight but distinct alteration of the water-bridged hydrogen bonding network. acs.org These modified helices still exhibit structured water patterns, but they are different from those observed in their unmodified counterparts. acs.orgnih.gov

Ribose Sugar Pucker Conformation Studies (e.g., C3'-endo)

Impact on Nucleic Acid Duplex Stability and Hybridization Properties

The stability of a nucleic acid duplex is a measure of the energy required to separate its complementary strands and is commonly assessed by its melting temperature (Tₘ). The introduction of modified nucleosides can either stabilize or destabilize the duplex.

Studies involving 2'-azido-modified oligonucleotides have shown that this modification leads to a slight decrease in the thermal stability of RNA duplexes. For instance, the incorporation of a single 2'-azido-guanosine into a self-complementary RNA octamer resulted in a Tₘ decrease of approximately 1.4 °C per modification. acs.org Thermodynamic analysis confirmed this destabilizing effect, showing a less favorable Gibbs free energy (ΔG°) of duplex formation compared to the unmodified RNA. acs.org This contrasts with other 2'-modifications like 2'-fluoro, which are known to enhance duplex stability. Despite this slight destabilization, the resulting duplexes remain structurally sound, indicating that the modification is well-tolerated within a double-helical context. acs.org

| RNA Sequence | Modification | Melting Temperature (Tₘ) °C (± 0.5 °C) | Gibbs Free Energy (ΔG°37) kcal/mol (± 0.3 kcal/mol) |

|---|---|---|---|

| 5'-GGCUAGCC-3' | Unmodified | 62.2 | -13.7 |

| 5'-GGCUAGN3CC-3' | 2'-Azido Guanosine (B1672433) | 59.3 | -13.3 |

Data sourced from a study on a self-complementary RNA duplex, where GN3 represents a guanosine with a 2'-azido modification. acs.org

Influence on Polymerase Recognition and Chain Elongation During Nucleic Acid Synthesis

The ability of DNA and RNA polymerases to recognize and incorporate modified nucleoside triphosphates is crucial for many biotechnological applications. The 2'-azido modification presents a significant steric and electronic alteration that can affect this enzymatic process. biosynth.com

Research has shown varied responses from different polymerases. Some polymerases can successfully incorporate 2'-azido-modified nucleotides. For example, 2'-azido-2'-deoxyadenosine (B1229883) triphosphate (2'-AzdATP) is a substrate for T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT). baseclick.eu Similarly, Yeast Poly(A) Polymerase can incorporate 2'-AzdUTP. soton.ac.uk However, in other contexts, the modification can act as a chain terminator or an inhibitor of synthesis. Studies on polyoma virus replication showed that 2'-deoxy-2'-azidocytidine inhibits the initiation of DNA synthesis, while having a less pronounced effect on the elongation of existing chains. nih.govpnas.org This suggests that the primary inhibitory action might be at the level of initiating new replication cycles rather than halting ongoing polymerization. nih.gov This property makes such analogs potential tools for studying and controlling nucleic acid replication. ontosight.ai

| 2'-Azido Nucleoside (Triphosphate Form) | Polymerase | Observed Effect | Reference |

|---|---|---|---|

| 2'-Azido-2'-deoxyadenosine (2'-AzdATP) | T7 RNA Polymerase | Accepted as substrate | baseclick.eu |

| 2'-Azido-2'-deoxyadenosine (2'-AzdATP) | Poly(A) Polymerase | Accepted as substrate | baseclick.eu |

| 2'-Azido-2'-deoxyadenosine (2'-AzdATP) | Terminal Deoxynucleotidyl Transferase (TdT) | Accepted as substrate | baseclick.eu |

| 2'-Azido-2'-deoxyuridine (2'-AzdUTP) | Yeast Poly(A) Polymerase | Successfully incorporated | soton.ac.uk |

| 2'-Deoxy-2'-azidocytidine | Polyoma DNA Polymerase Complex | Inhibits initiation of synthesis | nih.govpnas.org |

Enzymological and Biochemical Studies

Substrate Specificity and Metabolism by Nucleotide Kinases

The biological activity of 2'-Azido-2'-deoxyuridine is contingent on its conversion to the corresponding mono-, di-, and tri-phosphate forms through the action of cellular nucleoside and nucleotide kinases. This metabolic activation is a critical determinant of its efficacy as an enzyme inhibitor.

Studies have shown that the initial phosphorylation of N3dUrd to its 5'-monophosphate is often the rate-limiting step in its activation pathway. nih.govnih.gov The efficiency of this first step can vary significantly depending on the specific kinases present in a cell. For instance, N3dUrd is a poor substrate for human uridine-cytidine kinase 1, leading to inefficient intracellular monophosphorylation. nih.gov In contrast, the related compound, 2'-azido-2'-deoxycytidine (B1195721) (N3Cyd), is more effectively phosphorylated by deoxycytidine kinase. nih.gov The inactivity of N3Urd in inhibiting cell growth in certain cell lines, such as CHO and 3T6 cells, has been directly correlated with the low levels or inefficiency of the requisite kinases to phosphorylate it. nih.gov

The subsequent phosphorylation from the monophosphate to the diphosphate (B83284) (N3UDP) and then to the triphosphate (N3dUTP) is catalyzed by other cellular kinases. While the first phosphorylation is slow, the subsequent steps can proceed more readily. For the related anti-HIV drug 3'-azido-3'-deoxythymidine (AZT), the conversion of its monophosphate to diphosphate by thymidylate kinase is the bottleneck in its activation cascade. For 2'-azido nucleosides, however, the initial phosphorylation appears to be the primary hurdle. nih.govnih.gov This enzymatic bottleneck highlights the importance of specific nucleoside kinases in the bioactivation of N3dUrd.

Interaction with and Inhibition of Ribonucleotide Reductases

The most well-characterized target of activated 2'-Azido-2'-deoxyuridine is ribonucleotide reductase (RNR), an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. fiu.edu The inhibitory activity is primarily attributed to the diphosphate form, 2'-azido-2'-deoxyuridine 5'-diphosphate (N3UDP). nih.govnih.gov

N3UDP acts as a mechanism-based inhibitor of Class I RNRs. nih.govnih.gov The inhibition process is complex and involves the generation of a radical species. Upon interaction with the RNR enzyme, a tyrosyl radical in the R2 subunit initiates a reaction with the substrate analog, N3UDP, at the active site in the R1 subunit. nih.gov This interaction leads to the loss of dinitrogen (N2) from the azido (B1232118) group and the formation of a nitrogen-centered radical. fiu.edunih.gov This newly formed radical is covalently attached to a cysteine residue (C225 in E. coli RNR) within the active site and to the C3' position of the sugar ring. fiu.edunih.govacs.org The formation of this stable radical adduct results in the irreversible inactivation of the enzyme. nih.govacs.orgacs.org

Studies using electron paramagnetic resonance (EPR) spectroscopy have been instrumental in characterizing this nitrogen-centered radical, confirming its structure and its covalent linkages, which effectively trap a 3'-ketonucleotide intermediate in the process. nih.govacs.org The inactivation is stoichiometric, meaning one molecule of N3UDP inactivates one enzyme active site. nih.gov The enzyme shows enantiospecificity, as only the d-stereoisomer of N3UDP is capable of inactivating E. coli RNR. nih.gov

Table 1: Inhibition of Ribonucleotide Reductase Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2'-Azido-2'-deoxyuridine | Chinese Hamster Ovary (CHO) | >350 | medchemexpress.com |

| 2'-Azido-2'-deoxyuridine | 3T6 Cells | >350 | medchemexpress.com |

This table shows the concentration of 2'-Azido-2'-deoxyuridine required to inhibit ribonucleotide reductase activity by 50% in two different cell lines. The high values indicate that the nucleoside itself is a poor inhibitor, underscoring the need for its phosphorylation to the active diphosphate form.

Mechanisms of Inhibition for DNA and RNA Polymerases

The triphosphate form, 2'-azido-2'-deoxyuridine-5'-triphosphate (N3dUTP), can act as an inhibitor of various DNA polymerases. biosynth.com Its structural similarity to the natural substrate, deoxythymidine triphosphate (dTTP), allows it to be recognized by the polymerase. However, the presence of the 2'-azido group can interfere with the catalytic process.

For some polymerases, N3dUTP acts as a DNA chain terminator. asm.org After being incorporated into a growing DNA strand, the bulky and electronically distinct azido group at the 2'-position can prevent the formation of a subsequent phosphodiester bond, thereby halting DNA synthesis. This mechanism is a common mode of action for many nucleoside analogs used in antiviral and anticancer therapies. asm.orgmdpi.com For example, the related compound AZT-triphosphate is a specific DNA chain terminator for E. coli DNA polymerase I. asm.org

Inhibition of RNA polymerases by 2'-deoxy- nucleoside analogs is generally less common, as these enzymes have a high fidelity for ribonucleotide substrates, which they recognize via the 2'-hydroxyl group. researchgate.net However, some modified nucleosides can inhibit viral RNA-dependent RNA polymerases (RdRPs). mdpi.comresearchgate.net While specific detailed studies on N3dUTP inhibiting RNA polymerases are not extensively documented in the provided context, azido-modified nucleosides are known to be incorporated by viral polymerases, leading to chain termination. researchgate.net

Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate, binds to the enzyme's active site and prevents the actual substrate from binding. uniroma1.itnumberanalytics.com The inhibition can be overcome by increasing the concentration of the substrate. uniroma1.it

The triphosphate N3dUTP has been shown to act as a competitive inhibitor with respect to the natural substrate for some DNA polymerases. For instance, studies on similar analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP) show that it competes with dTTP for the active site of herpes simplex virus type 1 (HSV-1) DNA polymerase. pnas.org Kinetic analyses of such interactions allow for the determination of the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. For the HSV-1 DNA polymerase, the Ki for BVdUTP was 0.25 µM, while the Km for the natural substrate dTTP was 0.66 µM. pnas.org Similarly, 3'-azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine (B127349) phosphorylation in mitochondria. nih.gov This suggests that N3dUTP likely follows a similar competitive inhibition model against DNA polymerases, competing directly with dTTP.

Allosteric modulation involves an inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that alters the active site's shape, thereby reducing its activity. elifesciences.org

Interestingly, this compound has been described as an allosteric inhibitor of many DNA polymerases. biosynth.com This suggests that in addition to or instead of direct competition at the active site, N3dUTP can bind to an allosteric site, modulating the enzyme's function from a distance. This dual mechanism is not uncommon for nucleotide analogs. Ribonucleotide reductase itself is a classic example of an allosterically regulated enzyme, where the binding of (d)NTPs to a "specificity site" dictates which substrate binds to the active site. elifesciences.org While the primary inhibitory action of N3UDP on RNR is mechanism-based at the active site, the potential for its triphosphate form (N3dUTP) to exert allosteric effects on other enzymes like DNA polymerases indicates a complex inhibitory profile.

Competitive Inhibition Kinetics

Biochemical Assays for Enzyme Kinetics and Specificity Determination

A variety of biochemical assays are employed to elucidate the metabolism and inhibitory mechanisms of 2'-Azido-2'-deoxyuridine and its phosphorylated derivatives.

To study metabolism and the activity of nucleotide kinases, researchers often use intact cells or cell extracts. High-performance liquid chromatography (HPLC) is a standard method to separate and quantify the parent nucleoside and its mono-, di-, and triphosphate metabolites, allowing for a detailed analysis of the phosphorylation cascade. asm.org

The inhibition of ribonucleotide reductase is frequently measured in permeabilized cell systems. nih.govnih.gov In this assay, cells are treated with a mild detergent (like Tween 80) that makes the cell membrane permeable to phosphorylated compounds like N3UDP and N3dUTP, which cannot cross the membrane of intact cells. This allows researchers to bypass the often rate-limiting initial phosphorylation step and directly assess the inhibitory potential of the phosphorylated metabolites on the target enzyme within a more physiologically relevant cellular context. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy has been a crucial tool for studying the mechanism-based inhibition of RNR. This technique is specifically used to detect and characterize the nitrogen-centered radical that forms during the inactivation process, providing direct evidence for the proposed chemical mechanism. nih.govacs.org Isotopic labeling, such as using 3'-[17O]-N3UDP, in conjunction with EPR, helps to precisely map the covalent bonds formed between the inhibitor and the enzyme. nih.govacs.org

Standard enzyme kinetic assays are used to determine the nature of inhibition (e.g., competitive, allosteric) and to calculate key parameters like Ki and Km. pnas.org These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor, then measuring the rate of product formation, often through spectrophotometric or radiometric methods. nih.govasm.orgpnas.org

Table 2: Kinetic Constants for Related Inhibitors

| Enzyme | Inhibitor | Substrate | Ki (µM) | Km (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|---|

| HSV-1 DNA Polymerase | BVdUTP | dTTP | 0.25 | 0.66 | Competitive | pnas.org |

| Rat Heart Mitochondrial TK2 | AZT | Thymidine | 10.6 ± 4.5 | - | Competitive | nih.gov |

| Rat Liver Mitochondrial TK2 | AZT | Thymidine | 14.0 ± 2.5 | - | Competitive | nih.gov |

This table presents kinetic data for inhibitors structurally or functionally related to 2'-Azido-2'-deoxyuridine, illustrating the competitive nature of their inhibition against their respective target enzymes. BVdUTP is (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate; AZT is 3'-azido-3'-deoxythymidine; TK2 is Thymidine Kinase 2.

Mechanistic Insights in Antiviral and Antiproliferative Research Contexts

Molecular Mechanisms of Antiviral Activity in in vitro Models

2'-Azido-2'-deoxyuridine exhibits its antiviral effects by targeting fundamental processes in the viral life cycle. Its structural similarity to natural nucleosides allows it to be recognized by viral enzymes, leading to the disruption of viral replication pathways and interference with the synthesis and function of the viral genome. chemimpex.com

The primary antiviral mechanism of 2'-Azido-2'-deoxyuridine involves its conversion within the host cell to its triphosphate form, 2'-Azido-2'-deoxyuridine-5'-triphosphate. biosynth.com This active metabolite then acts as a competitive inhibitor of viral polymerases, enzymes essential for replicating the viral genome. biosynth.commdpi.com For instance, in the context of retroviruses like HIV, the triphosphate form of the analog can inhibit reverse transcriptase, a key enzyme that synthesizes DNA from a viral RNA template. wipo.int By binding to the active site of these polymerases, it prevents the incorporation of natural nucleotides, thereby halting the elongation of the viral DNA or RNA chain. biosynth.commdpi.com This action effectively terminates the replication process, preventing the production of new viral particles. chemimpex.com

Research has shown that the azido (B1232118) group at the 2' position of the ribose sugar is a key structural feature responsible for this inhibitory activity. chemimpex.com While some studies have explored similar compounds like 2'-azido-2',3'-dideoxypyrimidine nucleosides, they did not exhibit significant anti-HIV activity, highlighting the specific importance of the 2'-azido-2'-deoxyuridine structure. nih.gov

Beyond direct polymerase inhibition, the incorporation of 2'-Azido-2'-deoxyuridine into the viral genome can further disrupt its function. chemimpex.com Its structural similarity to natural deoxyuridine allows it to be incorporated into the growing viral DNA or RNA strand. chemimpex.com However, the presence of the bulky azido group at the 2' position can cause steric hindrance, preventing the proper formation of the phosphodiester bonds necessary for chain elongation. ontosight.ai This leads to premature termination of the nucleic acid chain, resulting in incomplete and non-functional viral genomes. mdpi.com

Studies on related azido-nucleosides, such as 2'-deoxy-2'-azidocytidine, have demonstrated that these analogs can inhibit the initiation of viral DNA synthesis. nih.govpnas.orgnih.gov This suggests that 2'-Azido-2'-deoxyuridine may also interfere with the early stages of viral replication, preventing the formation of replication intermediates. nih.govpnas.orgnih.gov The accumulation of these incomplete viral genomes can trigger cellular responses that lead to the degradation of the viral genetic material and ultimately inhibit viral propagation.

Table 1: Antiviral Activity of Azido-Nucleoside Analogs

| Compound | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 2'-Azido-2'-deoxyuridine | HIV, other retroviruses | Inhibition of reverse transcriptase, chain termination | chemimpex.comwipo.int |

| 2'-Deoxy-2'-azidocytidine | Polyoma virus | Inhibition of the initiation of DNA synthesis | nih.govpnas.orgnih.gov |

| 4'-Azido-2'-deoxyuridine | HIV-1 | Potent anti-HIV activity | nih.gov |

| 5-(1-Azidovinyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1), Varicella Zoster Virus (VZV) | Antiviral activity in vitro | cdnsciencepub.com |

Disruption of Viral Replication Pathways

Cellular Mechanisms of Antiproliferative Activity in Cell Culture Models

In addition to its antiviral properties, 2'-Azido-2'-deoxyuridine has demonstrated antiproliferative activity against cancer cells. medchemexpress.commedchemexpress.com Its mechanism of action in this context is centered on the disruption of cellular processes essential for DNA synthesis and replication.

The proliferation of cancer cells is highly dependent on the availability of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. The cellular pools of dNTPs are tightly regulated by a complex network of synthetic and catabolic enzymes. researchgate.net One of the key enzymes in dNTP synthesis is ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides. fiu.edu

2'-Azido-2'-deoxyuridine, after being phosphorylated to its diphosphate (B83284) form, has been shown to be a potent inhibitor of ribonucleotide reductase. medchemexpress.comfiu.eduresearchgate.net By inhibiting RNR, the compound effectively depletes the cellular pools of dNTPs required for DNA replication. fiu.edu This disruption of dNTP homeostasis is a critical aspect of its antiproliferative effect. Studies on the related compound, 2'-azidocytidine, have shown that its inhibitory effect on DNA synthesis is a direct consequence of its inhibition of ribonucleotide reductase. researchgate.net

Furthermore, the triphosphate form of 2'-Azido-2'-deoxyuridine can act as an allosteric inhibitor of many DNA polymerases, further contributing to the inhibition of DNA synthesis. biosynth.com This dual mechanism of action—both depleting the precursors for DNA synthesis and directly inhibiting the enzymes responsible for it—makes 2'-Azido-2'-deoxyuridine an effective antiproliferative agent in cell culture models. biosynth.commedchemexpress.com The inhibition of DNA synthesis ultimately triggers apoptotic pathways, leading to the death of the rapidly dividing cancer cells. ontosight.aibiosynth.com

Table 2: Antiproliferative Activity of 2'-Azido-2'-deoxyuridine

| Cell Line | Target Enzyme | Effect | IC50 | Reference |

|---|---|---|---|---|

| Chinese hamster ovary (CHO) | Ribonucleotide reductase | Inhibition of enzyme activity | >350 μM | medchemexpress.com |

| 3T6 cells | Ribonucleotide reductase | Inhibition of enzyme activity | >350 μM | medchemexpress.com |

Applications in Genetic Engineering and Rna Interference Research

Utility in the Chemical Modification of Nucleic Acids for Research Tools

The 2'-azido group of 2'-Azido-2'-deoxyuridine serves as a versatile chemical handle for the modification of nucleic acids, primarily through bioorthogonal chemistry. acs.org This unique reactivity allows for the site-specific introduction of various functionalities into DNA and RNA strands, transforming them into sophisticated research tools. chemimpex.comtcichemicals.com

A principal application is in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. medchemexpress.com The azido (B1232118) group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com This enables the covalent attachment of reporter molecules, such as fluorescent dyes (e.g., TAMRA), to the nucleic acid. nih.gov Such labeling is instrumental for tracking the localization, movement, and fate of RNA molecules within cells, providing critical insights into biological processes. nih.gov

Furthermore, the ability to conjugate nucleic acids to other molecules like peptides, lipids, or other transporter units is a significant advantage for developing advanced research probes and potential therapeutic delivery systems. acs.org The synthesis of oligonucleotides containing 2'-Azido-2'-deoxyuridine has been refined, allowing for its site-specific incorporation alongside standard phosphoramidite (B1245037) chemistry for the other nucleotides. acs.org This compatibility ensures that the unique properties of the azido group can be integrated into custom-designed nucleic acid sequences for a wide array of research applications, including the study of nucleic acid interactions and the development of diagnostic probes. chemimpex.comacs.org

Development and Evaluation of 2'-Azido-Modified Small Interfering RNAs (siRNAs)

Small interfering RNAs (siRNAs) are powerful tools for silencing gene expression, but their use as therapeutic agents requires chemical modifications to overcome inherent limitations such as enzymatic degradation. acs.org The incorporation of 2'-azido nucleosides into siRNA duplexes has been investigated as a strategy to enhance their properties. acs.orgnih.gov

A critical requirement for effective siRNA therapeutics is stability against degradation by nucleases present in biological fluids. Chemical modifications are obligatory to enhance this stability. acs.org Research has shown that, as expected, the introduction of 2'-azido modifications into siRNA strands confers increased resistance to nuclease degradation. acs.orgnih.gov This enhanced stability is a key attribute that improves the pharmacokinetic profile of siRNAs, allowing them to persist longer in the biological environment to enact their gene-silencing function. The 2'-azido modification can be used in concert with other stabilizing modifications, such as 2'-fluoro or 2'-O-methyl groups, to create siRNAs with highly tunable and robust nuclease resistance. acs.orgnih.gov

While modifications can improve stability, they must not compromise the primary function of the siRNA: to effectively silence the target gene. The efficacy of 2'-azido-modified siRNAs has been evaluated in various studies.

Research findings indicate that 2'-azido modifications are generally well-tolerated within the siRNA structure in terms of maintaining gene-silencing activity. acs.orgnih.gov Studies involving the knockdown of the brain acid soluble protein 1 (BASP1) gene showed that siRNAs with 2'-azido modifications retained significant silencing capacity. nih.gov Remarkably, the modification is tolerated even at sensitive positions within the guide strand, including directly at the Argonaute2 cleavage site (positions 10 and 11), with some modified siRNAs maintaining over 80-90% of the silencing efficiency of the unmodified reference duplex. nih.gov

| Property | Finding | Reference(s) |

|---|---|---|

| Nuclease Resistance | Modification leads to increased nuclease resistance. | acs.orgnih.gov |

| Thermal Stability (Tₘ) | Slightly destabilizing; reduces duplex Tₘ by approximately 1.4°C per modification. | |

| RNAi Efficacy | Well-tolerated, with silencing efficiency comparable to 2'-fluoro and 2'-O-methyl analogs. | acs.orgnih.gov |

| Cleavage Site Tolerance | Modifications at the guide strand cleavage site (positions 10, 11) are tolerated, retaining >80% silencing activity. | nih.gov |

| Structural Impact | Preserves the critical C3'-endo ribose conformation and overall A-form helical geometry of the duplex. | nih.gov |

A significant challenge in siRNA therapy is the potential for off-target effects, where the siRNA guide strand binds to and silences unintended messenger RNAs (mRNAs). oup.com These effects are often mediated by the "seed region" of the guide strand (nucleotides 2-8), which can trigger miRNA-like silencing of transcripts with partial complementarity. researchgate.netsitoolsbiotech.com

A primary strategy to mitigate these off-target effects is to introduce chemical modifications into the seed region that destabilize the binding between the siRNA and off-target mRNAs while preserving the on-target activity. oup.comresearchgate.net The goal is to reduce the thermodynamic stability of the imperfect seed-matched duplexes formed with off-targets without significantly disrupting the perfect match with the intended target mRNA. oup.com

Modifications like 2'-O-methyl (2'-OMe), locked nucleic acid (LNA), and glycol nucleic acid (GNA) have been explored for this purpose. researchgate.netacs.org The introduction of 2'-azido groups, which are known to slightly reduce the thermal stability of RNA duplexes, aligns with this general principle. By making the binding within the seed region less favorable, such modifications can decrease the likelihood of engaging off-target transcripts. acs.org The placement of 2'-azido modifications, potentially in combination with other chemical groups like 2'-fluoro, allows for the creation of multifunctional siRNAs where properties like nuclease resistance and specificity can be fine-tuned to reduce undesirable side effects. acs.org Designing siRNAs with carefully positioned modifications in the seed region is a key approach to improving the safety and specificity profile of RNAi therapeutics. sitoolsbiotech.comacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2'-azido-2'-deoxyuridine, and what are their key challenges?

- Methodology : The synthesis typically involves the reaction of 2,2'-anhydrouridine with sodium azide and benzoic acid in hexamethylphosphoramide (HMPA) at 150°C, followed by catalytic hydrogenation of the azido group to an amine and subsequent acetylation . Key challenges include controlling reaction conditions (e.g., temperature, solvent purity) to avoid side reactions and optimizing yields (reported as ~47% from 2'-azido-2'-deoxyuridine to 2'-acetamido-2'-deoxyuridine) .

Q. How can spectroscopic techniques validate the structure and purity of 2'-azido-2'-deoxyuridine?

- Methodology : Linear IR spectroscopy and 2D IR photon echo analysis are used to characterize the azido group's vibrational modes and dynamics. For example, the azido stretch at ~2100 cm⁻¹ confirms the presence of the functional group, while time-resolved IR studies reveal solvent-dependent dynamics (e.g., faster relaxation in water vs. THF) . NMR (¹H, ¹³C) and mass spectrometry further confirm structural integrity .

Q. What are the primary research applications of 2'-azido-2'-deoxyuridine in nucleic acid chemistry?

- Methodology : The compound serves as a precursor for synthesizing site-specifically modified RNA and DNA oligonucleotides. For example, its phosphoramidite derivative enables incorporation into RNA strands for bioconjugation studies (e.g., Staudinger ligation with coumarin or ferrocene labels) . The azido group also facilitates click chemistry for labeling or crosslinking in structural biology .

Advanced Research Questions

Q. How does structural modification of 2'-azido-2'-deoxyuridine impact its biological activity in cancer models?

- Methodology : Comparative studies with analogues (e.g., 5-halogenated or 4-oxime derivatives) reveal that minor structural changes significantly alter activity. For instance, 2'-azido-2'-deoxycytidine reduces CCRF-CEM leukemia cell viability by 33% at 200 μM, while 2'-azido-2'-deoxyuridine shows no activity, highlighting the importance of the nucleobase . Experimental design should include cytotoxicity assays (e.g., MTT), dose-response curves, and structural characterization of derivatives.

Q. What strategies resolve contradictions in reported antiviral efficacy of 2'-azido-2'-deoxyuridine derivatives?

- Methodology : Discrepancies in antiviral activity (e.g., against HCV vs. HIV) may arise from differences in target specificity or metabolic stability. Researchers should perform parallel assays under standardized conditions (e.g., viral load quantification, EC₅₀ comparisons) and evaluate prodrug strategies (e.g., phosphonate esters) to enhance bioavailability . Structural analogs like 4'-azido-2'-fluorocytidine demonstrate improved potency, suggesting halogen substitution as a viable optimization path .

Q. How can 2'-azido-2'-deoxyuridine enhance RNA interference (RNAi) technology?

- Methodology : Site-specific incorporation of 2'-azido-2'-deoxyuridine into siRNA duplexes enables bioorthogonal modifications (e.g., fluorescent probes) without disrupting RNAi activity. For example, modified siRNAs targeting Myc oncogenes retain gene-silencing efficiency while allowing tracking via azide-alkyne cycloaddition . Critical parameters include modification position (guide vs. passenger strand) and stoichiometry .

Q. What experimental frameworks assess the metabolic stability of 2'-azido-2'-deoxyuridine in biological systems?

- Methodology : In vitro assays using liver microsomes or plasma quantify degradation rates, while LC-MS/MS tracks metabolite formation (e.g., reduction to 2'-amino derivatives). Co-administration with cytidine deaminase inhibitors (e.g., tetrahydrouridine) can mitigate rapid deamination, as observed in azidonucleoside analogs .

Methodological Considerations

- Data Contradictions : Address inconsistencies (e.g., variable anticancer activity) by controlling for cell line specificity, nucleoside transport efficiency, and intracellular phosphorylation rates .

- Safety Protocols : Follow OSHA guidelines for handling azidonucleosides, including use of respiratory protection, gloves, and fume hoods, due to acute toxicity risks (oral, dermal, inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.